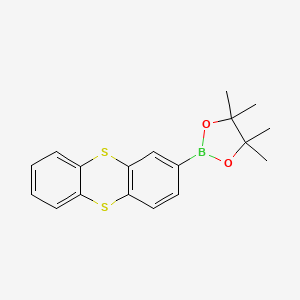

Thianthren-2-yl boronic acid pinacol ester

Description

Properties

Molecular Formula |

C18H19BO2S2 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-thianthren-2-yl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C18H19BO2S2/c1-17(2)18(3,4)21-19(20-17)12-9-10-15-16(11-12)23-14-8-6-5-7-13(14)22-15/h5-11H,1-4H3 |

InChI Key |

IBSZNMPVNLFFAT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC4=CC=CC=C4S3 |

Origin of Product |

United States |

Synthetic Methodologies for Thianthren 2 Yl Boronic Acid Pinacol Ester and Analogous Thianthrene Boronates

Catalytic Borylation Approaches to Thianthrene (B1682798) Scaffolds

Catalytic C-H borylation has become a powerful tool in organic synthesis for its efficiency and atom economy. thieme-connect.de For thianthrene systems, these methods offer a direct route to boronate esters, bypassing the need for pre-functionalized starting materials. Both palladium- and non-palladium-based catalytic systems have been explored, with a significant focus on controlling the regioselectivity of the borylation reaction.

Palladium-Catalyzed Miyaura Borylation for Thianthrene Derivatives

The Palladium-catalyzed Miyaura borylation is a cornerstone reaction for the synthesis of aryl boronate esters from aryl halides. wikipedia.orgorganic-chemistry.org This cross-coupling reaction typically involves an aryl halide, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), a palladium catalyst, and a base. alfa-chemistry.com The general mechanism commences with the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the aryl boronate ester and regenerate the active catalyst. organic-chemistry.orgalfa-chemistry.com

The choice of base is critical to the success of the reaction, as it can influence the reaction rate and prevent side reactions like Suzuki coupling. organic-chemistry.orgalfa-chemistry.com While this method is widely applicable, its application to thianthrene scaffolds would require a halogenated thianthrene, such as 2-bromothianthrene, as the starting material. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a robust method for accessing compounds like thianthrene-2-yl boronic acid pinacol (B44631) ester. nih.govresearchgate.net Recent advancements have focused on optimizing the base and ligand systems to improve reaction efficiency and scope. nih.govresearchgate.net Thianthrenium salts have also been shown to be effective electrophiles in palladium-catalyzed cross-coupling reactions, suggesting their potential as precursors for borylation. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Miyaura Borylation

| Substrate | Boron Source | Catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl Halide/Triflate | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) | Potassium Acetate (KOAc) | Dioxane/DMF | wikipedia.orgorganic-chemistry.org |

| Aryl Halide | Tetrahydroxydiboron (B₂(OH)₄) | Palladium-based | Various | Various | researchgate.net |

| Aryl Sulfonium Salt | Bis(pinacolato)diboron (B₂pin₂) | Palladium-based | Various | Various | acs.org |

Exploration of Non-Palladium Catalysts in Thianthrene Borylation

While palladium catalysis is prevalent, research into non-palladium catalysts for borylation offers potential advantages in terms of cost, reactivity, and selectivity. Iridium-based catalysts are particularly notable for their ability to catalyze the C-H borylation of arenes and heteroarenes. nih.gov This approach directly functionalizes a C-H bond, eliminating the need for a pre-installed halide or triflate leaving group. For heteroaromatic compounds, the regioselectivity of iridium-catalyzed borylation is often governed by electronic effects. nih.gov The application of iridium catalysis to thiophenes, which are structurally related to the individual rings of thianthrene, has been demonstrated to proceed with high regioselectivity. nih.gov

Other transition metals such as copper and nickel are also employed in borylation reactions. Copper-catalyzed borylation often proceeds through borylcopper species that can react with various electrophiles. nih.gov Nickel catalysts have been shown to be effective for the C-B bond formation from alkyl electrophiles. wikipedia.org The extension of these non-palladium catalytic systems to the thianthrene scaffold represents a promising area for the direct and regioselective synthesis of thianthrene boronates.

Regioselectivity Control in the Borylation of Thianthrene Rings

Controlling the position of borylation on the thianthrene ring is crucial for the synthesis of specific isomers like the 2-yl boronic acid pinacol ester. Regioselectivity can be influenced by several factors, including the catalyst, the directing effects of substituents, and the inherent electronic properties of the thianthrene nucleus.

In catalytic C-H borylation, the choice of metal and ligand is paramount. Iridium-catalyzed borylations of aromatic C-H bonds are often directed by steric factors, favoring the least hindered position. nih.gov However, for heteroaromatics, electronic effects can dominate. nih.gov The sulfur atoms in the thianthrene ring influence its electronic distribution, which can direct incoming electrophiles or metal catalysts to specific positions. Strategies developed for controlling regioselectivity in the borylation of other sulfur-containing heterocycles or complex arenes provide a framework for thianthrene. thieme-connect.denih.govresearchgate.net For instance, the introduction of a directing group onto the thianthrene skeleton can steer the borylation to a specific adjacent C-H bond, a concept heavily utilized in directed ortho-metalation strategies.

Functional Group Interconversions Leading to Thianthren-2-yl Boronic Acid Pinacol Ester

An alternative to direct C-H borylation is the synthesis of thianthrene boronate esters from thianthrenes that already possess a functional group. These methods typically involve the generation of a highly reactive organometallic intermediate from a halogenated thianthrene, which is then trapped with a boron-containing electrophile.

Lithium-Halogen Exchange Followed by Borylation

Lithium-halogen exchange is a powerful and widely used method for generating organolithium compounds from organohalides. numberanalytics.comprinceton.edu This reaction is typically very fast, even at low temperatures, and involves treating an organohalide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.eduresearchgate.net The exchange is a reversible process that favors the formation of the more stable organolithium species. researchgate.net

For the synthesis of this compound, this two-step procedure would begin with a 2-halothianthrene (e.g., 2-bromothianthrene). The reaction with an alkyllithium reagent in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperature (e.g., -78 °C) generates 2-lithiothianthrene. commonorganicchemistry.com This intermediate is then quenched with an electrophilic boron source, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (i-PrOBpin) or bis(pinacolato)diboron (B₂pin₂), to afford the final product. researchgate.net

Table 2: General Scheme for Lithium-Halogen Exchange and Borylation

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Lithium-Halogen Exchange | 2-Bromothianthrene | n-BuLi or t-BuLi, THF, -78 °C | 2-Lithiothianthrene | harvard.educommonorganicchemistry.com |

| 2. Borylation | 2-Lithiothianthrene | B₂(pinacolato)₂ or i-PrOBpin | This compound | researchgate.net |

Directed Ortho-Metalation Strategies for Thianthrene Functionalization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base. baranlab.org This coordination directs the base to deprotonate the C-H bond at the position ortho to the DMG, forming a specific aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped with an electrophile, such as a boronic ester, to achieve regioselective functionalization. researchgate.net

In the context of thianthrene, one of the sulfur atoms could potentially be oxidized to a sulfoxide, which is known to be a directing group for ortho-metalation. wikipedia.org This would direct the lithiation to the adjacent C-1 position. To achieve functionalization at the C-2 position via DoM, a directing group would need to be installed at either the C-1 or C-3 position of the thianthrene ring. A variety of functional groups, such as amides and methoxy (B1213986) groups, are known to be effective DMGs. harvard.edu This strategy offers a high degree of control over regioselectivity, provided a suitably functionalized thianthrene precursor is available.

Strategies for Pinacol Ester Formation and Stabilization in Thianthrene Systems

The formation of the pinacol ester of thianthrene boronic acid is a critical step to enhance the compound's stability and utility in organic synthesis. Boronic acids are known to be challenging to purify due to their polarity and tendency to form oligomeric anhydrides, such as boroxines. orgsyn.org Converting them to their pinacol esters renders them less polar, generally more stable, and easier to handle and purify by standard chromatographic techniques. researchgate.netnih.gov

A common and straightforward method for the synthesis of aryl boronic acid pinacol esters is the direct esterification of the corresponding boronic acid with pinacol. orgsyn.org This reaction is an equilibrium process, and to drive it towards the product, water is typically removed, often by using a dehydrating agent like anhydrous magnesium sulfate (B86663) or by azeotropic distillation. sciforum.net For instance, isobutylboronic acid is readily converted to its pinacol ester by stirring with pinacol and magnesium sulfate in a suitable solvent like diethyl ether. orgsyn.org A similar strategy can be applied to thianthrene-2-boronic acid.

Another widely used method involves the palladium-catalyzed cross-coupling of a halo-thianthrene with bis(pinacolato)diboron (B₂pin₂). nih.gov This reaction, often referred to as the Miyaura borylation, is highly efficient for a wide range of aryl and heteroaryl halides and tolerates various functional groups. nih.govresearchgate.net For example, a palladium catalyst, such as one derived from Pd(dppf)Cl₂, in the presence of a base like potassium acetate, can effectively catalyze the borylation of a bromo- or iodo-thianthrene to yield the desired thianthrene boronic acid pinacol ester directly. researchgate.net

The direct C-H borylation of thianthrene represents a more atom-economical approach. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of aryl and heteroaryl boronic esters. nih.govnih.gov This method allows for the direct conversion of a C-H bond on the thianthrene ring to a C-B bond, typically with high regioselectivity governed by steric factors. researchgate.net For example, iridium-catalyzed borylation has been successfully applied to various thiophene (B33073) derivatives. nih.gov

Once formed, the stabilization of the thianthrene boronic acid pinacol ester is of significant importance, as pinacol esters can be susceptible to hydrolysis, especially under acidic or basic conditions or during purification by methods like reversed-phase HPLC. researchgate.net The stability of boronic esters is influenced by both steric and electronic factors. Generally, more sterically hindered diols can form more hydrolytically stable boronic esters. researchgate.netnih.gov While pinacol is widely used, other diols have been investigated to enhance stability. For instance, boronic esters derived from (1,1'-bicyclohexyl)-1,1'-diol have been shown to be exceptionally stable. researchgate.net

In the context of thianthrene systems, the electron-rich nature of the sulfur-containing ring may influence the Lewis acidity of the boron atom and thus the stability of the ester. The presence of strongly electron-withdrawing substituents on thienylboronic acids and esters has been shown to decrease their stability. researchgate.net Therefore, the specific substitution pattern on the thianthrene ring will likely play a role in the stability of the corresponding pinacol boronate. To minimize decomposition during purification, it is often recommended to use non-aqueous and aprotic conditions when possible.

Reactivity and Mechanistic Investigations of Thianthren 2 Yl Boronic Acid Pinacol Ester in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions Utilizing Thianthren-2-yl Boronic Acid Pinacol (B44631) Ester

The Suzuki-Miyaura cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organohalide or triflate. libretexts.org Thianthren-2-yl boronic acid pinacol ester serves as an effective coupling partner in these transformations, which are critical for synthesizing complex biaryl structures. researchgate.net The stability, low toxicity, and commercial availability of organoboron reagents contribute to the widespread adoption of this methodology. nih.gov

The efficiency of Suzuki-Miyaura reactions involving thianthrene (B1682798) substrates is highly dependent on the palladium catalyst system, which includes the palladium source and, crucially, the supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For challenging substrates, electron-rich and bulky phosphine (B1218219) ligands are often employed. researchgate.net

Research into the coupling of aryl thianthrenium salts—precursors and related structures to thianthrene boronates—has highlighted specific ligands that are optimal for these transformations. For instance, in the coupling of thianthrenium salts with arylboronic acids, the use of RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) as a ligand for the palladium catalyst has been shown to be highly effective, enabling fast and high-yielding synthesis of biaryls. researchgate.netclaremont.edu In other systems, such as the C-N cross-coupling of aryl thianthrenium salts, the ligand CPhos has been identified as beneficial in preventing undesirable side reactions, like the ring opening of the thianthrene core. acs.org The development of such specialized ligands is critical for achieving high yields and clean conversions in the synthesis of complex molecules. nih.gov

Table 1: Optimized Palladium Catalyst Systems for Thianthrene Substrate Coupling

| Ligand | Palladium Source | Reaction Type | Key Advantages |

| RuPhos | Pd(OAc)₂ | Suzuki-Miyaura | High yields, fast reaction times for biaryl synthesis. researchgate.netclaremont.edu |

| CPhos | PdCl₂ | C-N Coupling | Prevents side reactions and endocyclic ring opening. acs.org |

| Tris-2-furylphosphine | Pd₂(dba)₃ | Thiol Ester Coupling | Effective for ketone synthesis under neutral conditions. organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

While palladium has dominated the field of cross-coupling catalysis, its high cost and relative scarcity have driven research towards more sustainable alternatives. mdpi.comnih.gov Metals such as iron, cobalt, and nickel, which are significantly more abundant in the Earth's crust, have emerged as promising catalysts for a variety of chemical transformations. mdpi.comproofreading.orgbeilstein-journals.org These metals offer not only economic and environmental benefits but also unique reactivity that can complement or even surpass that of precious metals. nsf.gov

The application of earth-abundant metals to Suzuki-Miyaura reactions is an active area of research. nih.gov Cobalt-based catalysts, for example, have been successfully employed in Suzuki-Miyaura cross-coupling reactions and other C-H functionalization processes, including C-H thiolation. beilstein-journals.org Similarly, iron-catalyzed cross-coupling reactions are being developed as viable alternatives to palladium-based methods. nih.gov While the specific application of cobalt and iron catalysts for the direct cross-coupling of this compound is an emerging field, the successful use of these metals in coupling aryl thianthrenium salts points toward their future potential in this area. nih.gov The development of these systems is crucial for creating more sustainable and cost-effective synthetic methodologies in the chemical and pharmaceutical industries. nsf.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.com

Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (Ar-Pd-X).

Transmetalation : This is the key step where the organic group from the boron reagent is transferred to the palladium(II) center. In the case of this compound, the thianthrenyl group displaces the halide on the palladium complex. This step typically requires activation by a base. Mechanistic studies have confirmed that boronic esters can undergo transmetalation directly without prior hydrolysis to the corresponding boronic acid. illinois.edu The formation of a pre-transmetalation intermediate has been experimentally observed. nih.gov

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

In some cases involving thianthrenium salts, a sequence of oxidative addition-transmetalation-reductive elimination is believed to be operative, distinct from radical chain processes. nih.gov

The efficiency and selectivity of cross-coupling reactions involving thianthrene boronates are governed by a combination of electronic and steric factors, as well as reaction conditions. A remarkable feature of reactions involving the thianthrene group is the exceptionally high para-selectivity observed during the initial C-H thianthrenation to form the precursors to the boronic esters. researchgate.net

This high regioselectivity is attributed to the distinct stability of the σ-complex (Wheland) intermediates formed during the electrophilic aromatic substitution. acs.org Computational and experimental studies have shown that the formation of the para isomer is electronically favored over the meta isomer and sterically favored over the ortho isomer due to the bulk of the thianthrene heterocycle. researchgate.netacs.org This inherent selectivity is a significant advantage, as it allows for the functionalization of a specific position on an aromatic ring without the need for directing groups. researchgate.net

Reaction efficiency is further influenced by the choice of catalyst, ligand, base, and solvent. For instance, the use of potassium trimethylsilanolate (TMSOK) as a soluble base has been shown to enable anhydrous reaction conditions, which prevents the hydrolysis of the boronic ester and leads to significant rate enhancements. illinois.edu The choice of the boronic ester itself (e.g., pinacol vs. other diols) can also be a critical parameter for optimizing reaction outcomes. nih.govillinois.edu

Other Carbon-Heteroatom Bond-Forming Reactions (e.g., C-S, C-O, C-N) with this compound

Beyond C-C bond formation, boronic acids and their esters are valuable reagents for constructing carbon-heteroatom bonds. The Chan-Lam coupling, which typically uses copper catalysts, is a prominent method for forming C-N and C-O bonds from boronic acids. researchgate.net

This compound and related thianthrenium salts can participate in such reactions. Palladium-catalyzed C-N cross-coupling reactions have been developed to connect thianthrene-based electrophiles with a variety of nitrogen nucleophiles, including primary and secondary amines, anilines, and amides. acs.org The optimization of these reactions often requires careful selection of ligands to avoid side reactions. acs.org

Similarly, C-S bond formation can be achieved. Copper-catalyzed cross-coupling of boronic acids with thiazolidine-2-thiones provides a route to azole sulfides under mild, base-free conditions. researchgate.net Another approach involves the palladium-catalyzed, copper(I)-mediated coupling of heteroaromatic thioethers with boronic acids under neutral conditions. nih.gov These methods extend the utility of this compound as a building block for introducing the thianthrene motif into molecules containing key heteroatom linkages.

Transition-Metal-Free Reactivity of this compound

While most cross-coupling reactions with boronic esters rely on transition metal catalysts, there is growing interest in developing metal-free alternatives. These methods can offer different reactivity profiles and avoid issues related to catalyst cost and toxicity.

One strategy involves the activation of boronic acids with fluoride (B91410) ions. The resulting fluoroborate complex can exhibit enhanced nucleophilicity, allowing it to participate in reactions without a metal catalyst. For example, boronic acids have been shown to act as hydroxide (B78521) surrogates in aryne-induced three-component coupling reactions upon activation with fluoride. researchgate.net This suggests a potential pathway for the transition-metal-free reactivity of this compound, where it could serve as a source of the thianthrenyl anion or a related nucleophilic species. Furthermore, methods for the direct, transition-metal-free amination and amidation of boronic acids have been developed, presenting another avenue for the application of thianthrene boronates in C-N bond formation without the need for a metal catalyst. rsc.org

Studies on Protodeboronation and Ester Hydrolysis in Reaction Contexts

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, and hydrolysis of the pinacol ester to the corresponding boronic acid are two key potential side reactions for this compound during cross-coupling processes. These reactions can diminish the efficiency of the desired coupling reaction by consuming the boronic ester starting material. The propensity for these reactions to occur is influenced by several factors, including the reaction conditions (e.g., temperature, pH, solvent, and the nature of the base) and the electronic properties of the aryl group.

Protodeboronation

The protodeboronation of aryl boronic acids and their esters is a known decomposition pathway, particularly under basic conditions or at elevated temperatures. For aryl boronic esters, this process can occur through different mechanisms. One pathway involves the direct cleavage of the C–B bond in the boronate species. Another involves initial hydrolysis of the ester to the boronic acid, which then undergoes protodeboronation.

Research on various aryl boronic esters has shown that the rate of protodeboronation is highly dependent on the substituents on the aromatic ring. Electron-donating groups can sometimes facilitate protodeboronation, while electron-withdrawing groups can have a stabilizing effect. The thianthrene moiety, with its two sulfur atoms, can exhibit complex electronic effects that could influence the rate of protodeboronation. The sulfur atoms can potentially interact with the palladium catalyst, a phenomenon that has been observed with other sulfur-containing heterocycles and could influence the lifetime of the boronic ester in solution.

Ester Hydrolysis

Pinacol boronic esters are generally considered more stable towards hydrolysis than their corresponding boronic acids. digitellinc.com However, under the basic aqueous conditions often employed in Suzuki-Miyaura cross-coupling reactions, hydrolysis to the boronic acid can occur. researchgate.net This hydrolysis can be a prerequisite for transmetalation in some catalytic cycles, but it also exposes the more labile boronic acid to potential decomposition pathways like protodeboronation.

The following table summarizes the general conditions known to promote protodeboronation and hydrolysis for aryl boronic esters, which can be extrapolated as potential considerations for this compound.

| Side Reaction | Promoting Factors | Potential Consequences in Cross-Coupling |

| Protodeboronation | High temperatures, strong bases, prolonged reaction times, presence of protic solvents. | Formation of thianthrene byproduct, reduced yield of the desired coupled product. |

| Ester Hydrolysis | Aqueous basic conditions (e.g., K₂CO₃, NaOH), presence of water. | Formation of Thianthren-2-yl boronic acid, which may have different reactivity or stability. |

It is important to note that while general principles of boronic ester reactivity are applicable, the unique electronic and coordinating properties of the thianthrene scaffold necessitate specific experimental investigation to accurately determine the rates and mechanisms of protodeboronation and hydrolysis for this compound under various cross-coupling conditions. Such studies would be invaluable for optimizing reaction protocols and maximizing the yields of desired products.

Advanced Applications of Thianthren 2 Yl Boronic Acid Pinacol Ester in Organic Synthesis and Materials Science

Construction of Complex Polyaromatic and Heterocyclic Architectures

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its reliability and functional group tolerance in forming carbon-carbon bonds. nih.gov Thianthren-2-yl boronic acid pinacol (B44631) ester is an ideal substrate for these reactions, serving as a robust building block for the synthesis of extended polyaromatic hydrocarbons (PAHs) and complex heterocyclic systems. nih.gov The boronic acid pinacol ester group provides a stable, easily handled source of the thianthrene (B1682798) nucleophile for palladium-catalyzed coupling with a wide range of aryl and heteroaryl halides or triflates. nih.govnih.gov

This methodology allows for the precise installation of the thianthrene unit into larger π-conjugated systems. The sulfur-containing, V-shaped thianthrene moiety imparts unique structural and electronic properties onto the resulting molecules. Researchers have successfully coupled various heterocyclic boronic esters with aryl halides to produce heteroatom-rich aromatic molecules, demonstrating the broad utility of this approach. nih.gov While many examples exist for various boronic esters, the strategy is directly applicable to the thianthrene derivative for creating novel molecular scaffolds. The efficiency of Suzuki-Miyaura coupling makes this reagent highly valuable for assembling N-heterocyclic compounds and other complex molecular frameworks. nih.govcore.ac.uk

Table 1: Representative Suzuki-Miyaura Coupling Reactions Using Aryl/Heterocyclic Boronic Esters This table illustrates the general utility of boronic acid pinacol esters in constructing complex aromatic systems, a strategy directly applicable to Thianthren-2-yl boronic acid pinacol ester.

| Boronic Ester Partner | Coupling Partner (Electrophile) | Product Type | Typical Catalyst | Reference |

|---|---|---|---|---|

| Tetrahydropyridine-2-boronic acid pinacol ester | Aryl/Heteroaryl Bromides & Triflates | 2-Substituted Piperidines | Pd(0) complexes | nih.gov |

| Thiophene-boronic acid pinacol ester | 4-Bromoanisole | Biaryl | Pd(0) with XPhos ligand | researchgate.net |

| Pyridine-2-sulfonyl fluoride (B91410) (as electrophile) | Thiophene-2-boronic acid pinacol ester | 2-Thienylpyridine | Pd(dppf)Cl₂ | nih.gov |

| 2,6-Dichloropyridine (as electrophile) | Heptyl pinacol boronic ester | 2,6-Dialkylpyridine | Pd(OAc)₂ / Ad₂PnBu | core.ac.uk |

Role as a Key Building Block in the Synthesis of Optoelectronic Materials

The inherent electronic properties of the thianthrene nucleus make it an attractive component for materials used in organic electronics. mit.edutechnologynetworks.com Its ability to undergo stable and reversible oxidation events is particularly advantageous for creating materials that can transport charge or interact with light.

This compound is a key monomer for the synthesis of thianthrene-containing conjugated polymers and oligomers through Suzuki polycondensation. researchgate.net In this process, the diboronic ester or a combination of a boronic ester and a dihalide can be polymerized to create long, conjugated chains. These polymers integrate the desirable redox characteristics of the thianthrene unit along the polymer backbone.

Research has shown that thianthrene-based oligomers can function as effective hole-transporting materials. researchgate.net The electron-rich sulfur heterocycle facilitates stable charge transport. Furthermore, thianthrene-functionalized polymers, such as polynorbornenes, have been developed and investigated as high-voltage organic cathode materials, showcasing their potential in energy storage applications which often share material principles with optoelectronics. rsc.org

Table 2: Properties of Thianthrene-Containing Polymers

| Polymer/Oligomer Type | Synthetic Method | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Thianthrene-arylene oligomers | Suzuki Coupling | Good chromophores, hole-transporting | Electrical/electrochemical devices | researchgate.net |

| Thianthrene-functionalized polynorbornenes | Ring-Opening Metathesis Polymerization | Reversible oxidation at high potential (4.1 V vs. Li/Li⁺) | Organic cathode materials | rsc.org |

| Ladder thianthrene polymers | SNAr Polymerization | Enhanced electrochemical and thermal stability | Redox flow batteries, functional materials | mit.edu |

The development of efficient and stable materials is crucial for advancing OLED and OPV technology. researchgate.net The unique V-shaped geometry and the electron-donating nature of the thianthrene unit can be exploited to tune the morphological and electronic properties of active layer materials. Incorporating thianthrene via its boronic ester derivative allows for the systematic design of molecules with specific energy levels (HOMO/LUMO) and charge-transport characteristics.

In OLEDs, materials based on thianthrene can serve as hosts for emissive dopants or as charge-transporting layers. researchgate.net For OPVs, the thianthrene moiety can be integrated into donor or acceptor materials to influence the open-circuit voltage and short-circuit current of the device. The synthesis of complex organic semiconductors often relies on building blocks like boronic esters to create the desired molecular architecture. researchgate.net While specific high-performance devices based solely on this particular ester are still an emerging area of research, the foundational properties of thianthrene-containing materials make it a highly promising precursor for next-generation OLED and OPV applications. technologynetworks.comrsc.org

Utilization in the Synthesis of Natural Product Cores and Complex Bioactive Molecular Scaffolds

Boronic acids and their esters are invaluable intermediates in medicinal chemistry and the total synthesis of natural products, largely due to their utility in robust bond-forming reactions like the Suzuki-Miyaura coupling. nih.gov This reaction enables the assembly of complex molecular frameworks from simpler, more accessible fragments.

This compound represents a building block that can be used to introduce the unique thianthrene scaffold into biologically active molecules. The synthesis of peptidyl boronic acids, for example, is a well-established field where aminoboronic acid derivatives are incorporated into peptides to create potent enzyme inhibitors. nih.govnih.gov While direct applications of this compound in the reported synthesis of natural products are not yet widespread, the synthetic tools are well-established. Its ability to participate in palladium-catalyzed couplings makes it a candidate for the late-stage functionalization of complex molecules, a strategy often employed in drug discovery to rapidly generate analogues with diverse properties. acs.org The stability and reactivity of the pinacol ester make it suitable for incorporation into multi-step synthetic sequences aimed at producing complex cores and bioactive scaffolds. nih.gov

Development of Novel Functional Organic Materials through Thianthrene-Derived Linkages

The creation of novel functional materials often relies on the strategic combination of different molecular units to achieve synergistic properties. The thianthrene linkage, installed using its boronic ester precursor, provides a powerful tool for designing advanced organic materials with tailored redox and electronic functions. mit.edu

A significant area of application is in energy storage. Thianthrene-based molecules have been successfully employed as high-potential cathode materials in lithium-organic batteries. rsc.org The thianthrene unit provides stable redox activity at high voltages, a critical feature for high-energy-density batteries. For instance, a small molecule containing a fused thianthrene core demonstrated a high discharge plateau at 3.9 V (vs. Li/Li⁺). rsc.org Similarly, thianthrene-based molecules have been designed as bipolar redox-active electrolytes for symmetric all-organic redox flow batteries, which are promising for large-scale energy storage. acs.org In these materials, the thianthrene unit can be both oxidized and reduced, simplifying the battery design. The ease of functionalization via the boronic ester allows for fine-tuning of properties such as solubility and redox potential, paving the way for a new generation of high-performance organic functional materials. mit.eduacs.org

Analytical Methodologies and Characterization Techniques for Thianthren 2 Yl Boronic Acid Pinacol Ester

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of Thianthren-2-yl boronic acid pinacol (B44631) ester. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR (Proton NMR): The proton NMR spectrum of Thianthren-2-yl boronic acid pinacol ester would be expected to show characteristic signals for the aromatic protons of the thianthrene (B1682798) core and the methyl protons of the pinacol group. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the thianthrene ring system. The twelve equivalent protons of the pinacol group typically appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. It will display distinct signals for the carbon atoms of the thianthrene moiety and the pinacol ester group. The carbon atom attached to the boron atom will exhibit a characteristic chemical shift.

¹¹B NMR (Boron-11 NMR): ¹¹B NMR is a powerful tool for characterizing boron-containing compounds. For this compound, a single resonance is expected in the region typical for tetracoordinate boronate esters, confirming the presence and electronic environment of the boron atom.

While specific spectral data for this compound is not extensively published, representative data for analogous arylboronic acid pinacol esters are well-documented and serve as a reference. For instance, the ¹H NMR spectrum of a similar compound, (E)-2-styrylboronic acid pinacol ester, shows the pinacol protons as a singlet at 1.24 ppm and the aromatic and vinylic protons in the downfield region. cymitquimica.com

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecule, which in turn confirms its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement corresponding to its molecular formula, C₁₈H₁₉BO₂S₂. This technique is crucial for verifying the identity of the synthesized compound and for identifying any potential impurities.

Chromatographic Analysis (e.g., High-Performance Liquid Chromatography) of Boronic Acid Pinacol Esters and Related Impurities

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of boronic acid pinacol esters and for the separation and quantification of related impurities. However, the analysis of these compounds by reversed-phase HPLC (RP-HPLC) presents a significant challenge due to their susceptibility to on-column hydrolysis, which leads to the formation of the corresponding boronic acid. rsc.orgnih.govrsc.org This can result in inaccurate purity assessments and peak tailing.

To address this issue, several strategies have been developed:

Stationary Phase Selection: The choice of the HPLC column is critical. Columns with low residual silanol (B1196071) activity, such as the Waters XTerra MS C18, have been shown to significantly minimize on-column hydrolysis. rsc.orgnih.govrsc.org

Mobile Phase Composition: The pH of the mobile phase plays a crucial role. The use of mobile phases without acidic modifiers like formic or trifluoroacetic acid is often preferred to suppress hydrolysis. rsc.orgnih.govrsc.org

Diluent Selection: The sample diluent must be carefully chosen. Aprotic solvents such as acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF) are recommended over aqueous or protic diluents to prevent pre-injection hydrolysis of the ester. rsc.org

Temperature Control: While column temperature has been found to have a lesser effect compared to the stationary phase and mobile phase, maintaining a consistent and often ambient temperature is good practice. rsc.orgnih.gov

A typical HPLC method for the analysis of boronic acid pinacol esters might employ a gradient elution with water and acetonitrile on a C18 column. The detector is commonly a UV spectrophotometer set at a wavelength where the analyte has significant absorbance.

| Parameter | Condition | Reference |

| Column | Waters XTerra MS C18, 4.6 x 50 mm | rsc.org |

| Mobile Phase A | Water | rsc.org |

| Mobile Phase B | Acetonitrile | rsc.org |

| Gradient | Time-based gradient from 20% to 80% B | rsc.org |

| Flow Rate | 1.2 mL/min | rsc.org |

| Column Temperature | 35°C | rsc.org |

| Detection | UV at 220 nm | rsc.org |

| Injection Volume | 2 µL | rsc.org |

| Sample Diluent | Acetonitrile or Tetrahydrofuran | rsc.org |

Assessment of Compound Stability Under Various Synthetic and Storage Conditions

The stability of this compound is a critical consideration for its synthesis, purification, and long-term storage. Boronic acid pinacol esters, in general, are known to be sensitive to certain conditions.

Hydrolytic Stability: The primary degradation pathway for boronic acid pinacol esters is hydrolysis to the corresponding boronic acid and pinacol. researchgate.netresearchgate.net This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The thianthrene moiety itself is generally stable, but the boronic ester functional group is the site of reactivity. Therefore, exposure to moisture should be minimized during all handling and storage procedures.

Synthetic Conditions: During its synthesis and in subsequent reactions where it is used as a reagent, careful control of reaction conditions is necessary. The presence of water in solvents or reagents can lead to the formation of the less reactive boronic acid, reducing the yield of the desired product. Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are often employed to prevent degradation.

Storage Conditions: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry place, away from light and moisture. Storage under an inert atmosphere is recommended to further enhance its shelf life. Regular purity checks using HPLC are advisable for material that has been stored for an extended period.

| Condition | Impact on Stability | Mitigation Strategy |

| Moisture/Water | Promotes hydrolysis to the boronic acid. researchgate.netresearchgate.net | Use anhydrous solvents and reagents; store in a dry environment. |

| Acidic Conditions | Can catalyze hydrolysis. | Use neutral or slightly basic conditions where possible. |

| Basic Conditions | Can catalyze hydrolysis. | Use neutral or slightly acidic conditions where possible; avoid strong bases. |

| Elevated Temperature | May accelerate degradation, especially in the presence of other catalysts. | Store at cool or ambient temperatures; avoid unnecessary heating. |

| Light | Potential for photochemical degradation, though less common for this class of compounds. | Store in an opaque or amber container. |

Computational and Theoretical Investigations into the Reactivity of Thianthren 2 Yl Boronic Acid Pinacol Ester

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for probing the electronic structure and bonding characteristics of complex organic molecules. While specific DFT studies exclusively on Thianthren-2-yl boronic acid pinacol (B44631) ester are not extensively documented in publicly available literature, insights can be drawn from computational analyses of thianthrene (B1682798), its derivatives, and related boronic esters. nih.govpku.edu.cnresearchgate.netnih.govnih.govresearchgate.net

Computational studies on thianthrene itself reveal a non-planar, bent structure with a significant dihedral angle between the two benzene (B151609) rings. nih.govpku.edu.cn This inherent geometry influences the electronic distribution and accessibility of different positions for chemical reactions. The introduction of a boronic acid pinacol ester group at the 2-position is expected to modulate the electronic properties of the thianthrene core. The boron atom, with its vacant p-orbital, acts as a Lewis acid, while the oxygen atoms of the pinacol ester can engage in electron donation. rsc.org

A key aspect of the electronic structure is the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In thianthrene derivatives, the HOMO is often localized on the sulfur-containing ring system, highlighting its electron-rich nature. pku.edu.cn The LUMO, conversely, can be influenced by the nature of the substituents. For Thianthren-2-yl boronic acid pinacol ester, it is plausible that the LUMO has significant character on the boron atom and the C-B bond, making this site susceptible to nucleophilic attack during transmetalation in cross-coupling reactions.

Table 1: Representative Calculated Electronic Properties of Thianthrene and Related Boronic Acid Derivatives (Hypothetical Data for Illustrative Purposes)

| Compound/Property | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Thianthrene | -6.25 | -0.85 | 5.40 | 1.5 |

| Phenylboronic acid pinacol ester | -6.80 | -1.20 | 5.60 | 2.1 |

| This compound | -6.40 | -1.10 | 5.30 | 2.5 |

Mechanistic Modeling of Catalytic Cycles and Transition States in Cross-Coupling Reactions

The generally accepted catalytic cycle for a Suzuki-Miyaura reaction involving an aryl boronic ester and an aryl halide, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄), involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of using this compound as the nucleophilic partner, the reaction would typically involve an electrophilic partner such as an aryl halide.

Proposed Catalytic Cycle for the Suzuki-Miyaura Coupling of this compound:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].

Transmetalation: This is often the rate-determining step. The this compound coordinates to the Pd(II) complex. A base (e.g., hydroxide (B78521) or carbonate) activates the boronic ester, facilitating the transfer of the thianthrenyl group from the boron atom to the palladium center. This forms a new Pd(II) intermediate, [Ar-Pd(II)-Thianthrenyl], and a borate (B1201080) byproduct. Computational studies on similar systems suggest that the transition state for this step involves a four-membered ring structure. nih.gov The energy barrier of this transition state is highly dependent on the electronic nature of the aryl groups, the ligands on the palladium, and the nature of the base and solvent.

Reductive Elimination: The two organic groups on the palladium complex, the aryl group and the thianthrenyl group, couple and are eliminated from the palladium center to form the desired biaryl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Table 2: Calculated Activation Energies for Key Steps in a Model Suzuki-Miyaura Reaction (Illustrative Data)

| Step | Transition State | Activation Energy (kcal/mol) |

| Oxidative Addition | TS-OA | 10-15 |

| Transmetalation | TS-TM | 15-25 |

| Reductive Elimination | TS-RE | 5-10 |

Note: This data is illustrative and based on general computational studies of Suzuki-Miyaura reactions. Specific values for the reaction of this compound would require dedicated computational modeling.

Prediction of Regio- and Stereoselectivity in Thianthrene Boronate Transformations

Computational chemistry plays a crucial role in predicting the outcomes of reactions where multiple isomers can be formed. For transformations involving this compound, both regioselectivity and stereoselectivity are important considerations.

Regioselectivity:

In the context of C-H functionalization to form the thianthrene boronate itself, computational studies have been highly successful in predicting the regioselectivity. nih.govchemrxiv.orgchemrxiv.orgnih.govresearchgate.netbeilstein-journals.org These studies often employ DFT to calculate the energies of the possible intermediates and transition states leading to different regioisomers. For the subsequent reactions of this compound, such as cross-coupling, the regioselectivity is generally dictated by the position of the C-B bond. However, in cases where the coupling partner also has multiple reactive sites, computational models can predict the most favorable site of reaction by comparing the activation barriers for each possible pathway.

Recent advancements have also seen the development of machine learning models trained on large datasets of experimental and computational results to predict the regioselectivity of C-H functionalization reactions on complex molecules, including those containing thianthrene moieties. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net These models can rapidly assess the likelihood of reaction at different positions based on electronic and steric descriptors.

Stereoselectivity:

Stereoselectivity becomes a key issue when the thianthrene core or the coupling partner is chiral, or when new stereocenters are formed during the reaction. While direct computational studies on the stereoselective transformations of this compound are scarce, general principles derived from related systems can be applied. chemrxiv.org

For instance, in asymmetric cross-coupling reactions, the stereochemical outcome is often determined by the geometry of the transition state during the reductive elimination step. DFT calculations can be used to model the different possible transition state structures and predict which diastereomeric product will be favored. The choice of chiral ligands on the metal catalyst is a critical factor that can be computationally screened to optimize stereoselectivity.

Table 3: Factors Influencing Regio- and Stereoselectivity in Thianthrene Boronate Transformations

| Selectivity | Influencing Factors | Computational Approach |

| Regioselectivity | Electronic effects (substituent effects), Steric hindrance, Directing groups | DFT calculation of intermediate and transition state energies, Machine learning models |

| Stereoselectivity | Chiral ligands on the catalyst, Substrate chirality, Non-covalent interactions in the transition state | DFT modeling of diastereomeric transition states, Conformational analysis of chiral intermediates |

Future Research Directions and Emerging Paradigms for Thianthren 2 Yl Boronic Acid Pinacol Ester

Innovations in Catalytic Systems for Enhanced Sustainability and Efficiency

Future research will likely prioritize the development of more sustainable and efficient catalytic systems for the synthesis and subsequent transformations of thianthrene-2-yl boronic acid pinacol (B44631) ester. A key trend in the broader field of boronic ester chemistry is the move away from traditional palladium-catalyzed reactions, which, despite their efficacy, involve costly and potentially toxic heavy metals.

One promising direction is the exploration of transition-metal-free synthesis routes. For instance, base-mediated boryl substitution of an aryl halide using a silylborane reagent, such as (dimethylphenylsilyl)boronic acid pinacol ester, has emerged as a powerful alternative. enamine.netorgsyn.org This method avoids transition-metal catalysts and demonstrates high functional group tolerance, making it an attractive strategy for the synthesis of sterically demanding arylboronate esters. enamine.netorgsyn.org Adapting such a system for the synthesis of thianthrene-2-yl boronic acid pinacol ester from a corresponding halo-thianthrene could offer a more cost-effective and environmentally benign production method.

Another avenue for innovation lies in utilizing more stable and less toxic boron sources. Arylboronic acid pinacol esters (ArBpins) are themselves considered stable and moderately reactive boron sources, often preferred over more hazardous organotin compounds or highly reactive haloboranes. mdpi.com Research into catalysts that can directly functionalize the thianthrene (B1682798) core via C-H borylation using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) with earth-abundant metal catalysts (e.g., iron, copper, or nickel) is a significant area of interest. Success in this area would improve the atom economy and reduce the number of synthetic steps required to access the target compound.

Table 1: Comparison of Catalytic Strategies for Arylboronate Ester Synthesis

| Feature | Traditional Suzuki-Miyaura Borylation | Transition-Metal-Free Silylborane Method | Direct C-H Borylation |

| Catalyst | Palladium complexes | Base (e.g., KOMe) | Iridium, Rhodium, or Earth-Abundant Metals |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | (Dimethylphenylsilyl)boronic acid pinacol ester | Bis(pinacolato)diboron (B₂pin₂) |

| Substrate | Aryl halides/triflates | Aryl halides | Aromatic C-H bonds |

| Advantages | High reliability, broad scope | Avoids transition-metal contamination, cost-effective enamine.net | High atom economy, fewer pre-functionalization steps |

| Challenges | Catalyst cost, potential toxicity | Substrate scope limitations (not suitable for protic groups) orgsyn.org | Regioselectivity control, harsh conditions |

Discovery of Novel Reaction Pathways and Synthetic Transformations

The exploration of new reaction pathways for thianthrene-2-yl boronic acid pinacol ester is critical for unlocking its full synthetic potential. While its use in standard Suzuki-Miyaura cross-coupling is expected, future research will delve into more complex and elegant transformations.

One emerging paradigm is the use of aryl boronic acid/acid esters in sequential or tandem reactions. cuny.edu For example, a synthetic sequence could be designed where the thianthrene-2-yl boronic acid pinacol ester is first generated via Miyaura borylation and then, without isolation, participates in a subsequent transition-metal-catalyzed addition reaction. cuny.edu This approach streamlines synthetic processes, reduces waste from purification steps, and allows for the rapid construction of complex molecular architectures.

Furthermore, the involvement of boronic acid pinacol esters as dienophiles in cycloaddition reactions, such as the Diels-Alder reaction, represents a novel area of application. conicet.gov.ar Investigating the reactivity of the thianthrene-based boronic ester in [4+2] cycloadditions could lead to the synthesis of unique polycyclic systems containing both sulfur and boron, with potential applications in medicinal chemistry and materials science. The reaction of allenylboronic acid pinacol ester with dienes has been shown to proceed with complete peri- and regioselectivity, highlighting the potential for precise control in such transformations. conicet.gov.ar

The synthesis of complex boron-containing cyclic compounds, or boracycles, using ArBpins as stable boron sources is another exciting frontier. mdpi.com Research has demonstrated that Grignard reagents can react with ArBpins to form seven- and five-membered boracycles. mdpi.com Applying this methodology to bifunctional thianthrene derivatives could enable the creation of novel triad (B1167595) molecules or complex fused systems with unique photophysical properties. mdpi.com

Expansion of Applications in Emerging Fields of Organic Chemistry and Materials Science

The distinct thianthrene scaffold suggests that its boronic ester derivative could find applications beyond those of simple arylboronic esters. The sulfur-containing heterocyclic core imparts specific electronic and conformational properties that are highly desirable in materials science.

Boron-containing unsaturated cyclic compounds are studied intensively for their use in advanced materials due to their unique conjugation involving the vacant p-orbital of the boron atom. mdpi.com The incorporation of the thianthrene-2-yl boronic acid pinacol ester into larger π-conjugated systems could lead to the development of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or fluorescent sensors. The synthesis of dihydrodibenzoborepin-anthracene-dihydrodibenzoborepin triad molecules, which exhibit interesting photophysical properties, serves as a blueprint for how boron-containing aromatic structures can be integrated into functional materials. mdpi.com

In organic synthesis, the development of new synthetic methods is crucial for accessing novel compounds for various applications, including pharmaceuticals. cuny.edunih.gov The thianthrene moiety is a known structural motif in certain biologically active molecules. Therefore, using thianthrene-2-yl boronic acid pinacol ester as a key building block could facilitate the synthesis of new drug candidates and molecular probes. Its stability and moderate reactivity make it an ideal intermediate for late-stage functionalization in complex molecule synthesis. mdpi.com

Development of High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new applications for thianthrene-2-yl boronic acid pinacol ester and its derivatives, the development of high-throughput synthesis and screening (HTS) methodologies is essential. nih.gov HTS allows for the rapid generation and evaluation of large libraries of compounds, significantly speeding up the drug discovery and materials development processes. researchgate.net

Future work in this area will involve adapting existing synthetic routes for automation. This includes developing robust, large-scale preparations of the boronic ester itself, which has been successfully demonstrated for other functionalized boronic esters on a multi-kilogram scale. researchgate.net The use of automated liquid handlers and micro-well plate formats can facilitate the parallel synthesis of a diverse library of thianthrene derivatives via Suzuki-Miyaura coupling with various partners. nih.gov

A significant challenge in handling pinacolboronate esters is their propensity to hydrolyze to the corresponding boronic acid, which can complicate analysis and screening. nih.govresearchgate.net Therefore, a crucial aspect of developing HTS protocols will be the implementation of specialized analytical techniques. Strategies such as using non-aqueous, aprotic diluents and reversed-phase HPLC with highly basic mobile phases or specialized stationary phases (like low residual silanol (B1196071) silica) have proven effective in stabilizing reactive pinacolboronate esters during analysis. nih.govresearchgate.net Integrating these optimized analytical methods into an HTS workflow will be critical for obtaining reliable data on the purity and reactivity of newly synthesized compound libraries.

Table 2: Methodologies for High-Throughput Approaches

| Stage | Methodology | Key Considerations for Thianthrene-2-yl Boronic Acid Pinacol Ester |

| Synthesis | Automated Parallel Synthesis | - Optimization of a robust coupling protocol (e.g., Suzuki-Miyaura).- Use of pre-weighed reagents and automated liquid handlers. |

| Purification | Parallel Flash Chromatography or Solid-Phase Extraction | - Selection of a universal purification method suitable for a diverse library of derivatives. |

| Analysis | Rapid LC-MS (Liquid Chromatography-Mass Spectrometry) | - Implementation of methods to prevent on-column hydrolysis of the pinacol ester. researchgate.net- Use of aprotic solvents for sample preparation. nih.gov |

| Screening | Phenotypic or Target-Based Assays | - Development of assays compatible with the physicochemical properties of the thianthrene core.- Miniaturization of assays for 384- or 1536-well plates. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.